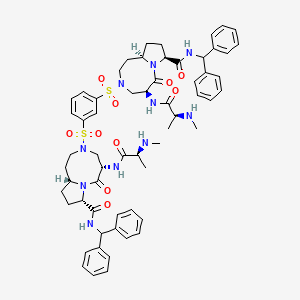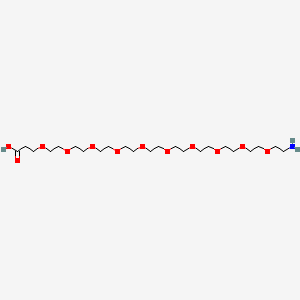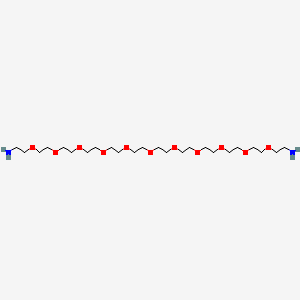
Unii-E53VN70K2X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APG-1387, also known as SM-1387, is a IAP inhibitor. APG-1387 promotes the rapid degradation of cIAP1/2 and XIAP, and it exerts an antitumor effect on nasopharyngeal carcinoma cancer stem cells. Further studies show that APG-1387 enhances the chemosensitivity and promotes apoptosis in combination with CDDP and 5-FU of NPC in vitro and vivo.
Scientific Research Applications
Nanoparticle Synthesis
Recent advancements in the synthesis of inorganic nanoparticles highlight the importance of novel materials in scientific research. These developments are particularly relevant in the electronics industry, demonstrating the synergy between scientific discovery and technological evolution, as seen in the transition from vacuum tubes to chips (Cushing, Kolesnichenko, & O'connor, 2004).
Research Translation into Innovations
The transformation of basic scientific research into practical innovations is a key aspect of advancing society. Institutions like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a vital role in developing and funding experiential learning in STEM, which contributes to creating socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Scientific Environments
Creating collaborative environments for large scientific applications, like the Unified Air Pollution Model (UNI-DEM), enhances the efficiency of geographically dispersed scientific teams. This approach addresses the challenges of remote development and data sharing, crucial for continuous development and experimentation processes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Undergraduate Research in Molecular Biology
Innovative course-based undergraduate research experiences (CUREs) in molecular biology, like studies on the human p53 tumor suppressor gene expressed in yeast, provide a collaborative and highly interactive way for students to engage in original scientific research, enhancing their understanding and skills in this field (Hekmat-Scafe et al., 2016).
Nanosatellite Development Programs
The University Nanosat Program (UNP) is an example of a student satellite program that demonstrates the intersection of academic training and technology development. It offers unique opportunities for capability demonstration in aerospace, including the use of advanced communications, power systems, and sensors (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Ethical Considerations in Scientific Research
Addressing social concerns within the scientific research process itself is becoming increasingly important. This includes considering the ethical, legal, and societal aspects of new and emerging research areas, like genomics and nanotechnology (Schuurbiers & Fisher, 2009).
Protein Research and Database Development
The Universal Protein Resource (UniProt) is a significant development in supporting biological research. It provides a comprehensive, annotated protein sequence knowledgebase, crucial for various fields in molecular biology and genetics (Morgat et al., 2010).
Data-Intensive Analysis in Scientific Research
Supporting research scientists in data-intensive science requires technologies that enable interoperability, integration, automation, reproducibility, and efficient data handling. Hybrid technologies combining workflow, service, and portal technologies are essential for meeting the requirements of data-intensive research (Yao, Rabhi, & Peat, 2014).
Transforming Scientific Achievements into Industry
The role of universities in transforming scientific and technical achievements into high-tech industrialization is pivotal. Universities serve as the mainstay of national basic research and application study, playing a crucial role in the economic construction and technological advancement of a nation (Xian-guo, 2004).
Impact on Scientific Inquiry and Critical Thinking
Explicit Scientific Inquiry Instruction (ESII) Hybrid Mode, especially in the context of Socioscientific Issues, has been shown to significantly improve students' critical thinking skills. This approach is effective in enhancing students' ability to interpret, analyze, and evaluate scientific data, particularly in subjects like chemical kinetics (Khusmawardani, Muntholib, & Yahmin, 2022).
properties
CAS RN |
1570231-89-8 |
|---|---|
Product Name |
Unii-E53VN70K2X |
Molecular Formula |
C60H72N10O10S2 |
Molecular Weight |
1157.416 |
IUPAC Name |
(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1 |
InChI Key |
AKLBERUGKZNEJY-RTEPGWBGSA-N |
SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
APG-1387, APG 1387l; APG1387; SM-1387; SM 1387; SM1387. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















